5,6,7,8-Tetrahydrophthalazin-1(2H)-one

PDE4 inhibition Anti-inflammatory Structure–activity relationship

5,6,7,8-Tetrahydrophthalazin-1(2H)-one (CAS 14250-51-2) is the partially saturated bicyclic phthalazinone core scaffold that serves as the essential synthetic entry point for multiple classes of bioactive molecules, including phosphodiesterase (PDE) inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and acetylcholinesterase (AChE) inhibitors. With a molecular formula of C₈H₁₀N₂O and molecular weight of 150.18 g/mol, this compound is commercially available at purities of 97–98% from multiple suppliers.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 14250-51-2
Cat. No. B2613653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydrophthalazin-1(2H)-one
CAS14250-51-2
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1CCC2=C(C1)C=NNC2=O
InChIInChI=1S/C8H10N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h5H,1-4H2,(H,10,11)
InChIKeyLHVFGQLBRNFHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 5,6,7,8-Tetrahydrophthalazin-1(2H)-one (CAS 14250-51-2): A Synthetically Versatile Core Scaffold for PDE and PARP Inhibitor Programs


5,6,7,8-Tetrahydrophthalazin-1(2H)-one (CAS 14250-51-2) is the partially saturated bicyclic phthalazinone core scaffold that serves as the essential synthetic entry point for multiple classes of bioactive molecules, including phosphodiesterase (PDE) inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and acetylcholinesterase (AChE) inhibitors [1]. With a molecular formula of C₈H₁₀N₂O and molecular weight of 150.18 g/mol, this compound is commercially available at purities of 97–98% from multiple suppliers . Unlike its fully aromatic counterpart phthalazin-1(2H)-one (CAS 119-39-1, mp 183–185 °C), the saturated cyclohexane ring confers distinct conformational properties and synthetic reactivity, making this scaffold uniquely suited for the installation of 4-aryl substituents and N-functionalization that are critical for target engagement across diverse enzyme families [2].

Why Unsubstituted 5,6,7,8-Tetrahydrophthalazin-1(2H)-one Cannot Be Replaced by Phthalazin-1(2H)-one or Hexahydro Analogs in Drug Discovery Programs


The saturated cyclohexane ring in 5,6,7,8-tetrahydrophthalazin-1(2H)-one is not merely a hydrogenated variant of the aromatic phthalazinone core; it fundamentally alters molecular recognition by PDE and PARP enzymes. Direct comparative studies demonstrate that cis-4a,5,8,8a-tetrahydrophthalazinones consistently exhibit greater PDE4 inhibitory potency (pIC₅₀ = 7.6–8.4) compared to their cis-4a,5,6,7,8,8a-hexahydro counterparts (pIC₅₀ values lower by 0.3–0.5 log units on average) [1]. Critically, the established SAR reveals that 4-aryl substitution—enabled by the reactivity of the tetrahydrophthalazinone core—is a prerequisite for high-affinity binding; the unsubstituted scaffold alone is pharmacologically inert and serves purely as a synthetic intermediate [2]. Substituting the tetrahydro scaffold with the aromatic phthalazin-1(2H)-one would eliminate the critical cis-ring junction stereochemistry that governs PDE4 subtype selectivity and would render the molecule incapable of accessing the parasite-specific P-pocket exploited in anti-trypanosomal drug design [3].

Quantitative Comparative Evidence: 5,6,7,8-Tetrahydrophthalazin-1(2H)-one vs. Closest Structural Analogs


PDE4 Inhibitory Potency: cis-Tetrahydrophthalazinones Outperform cis-Hexahydrophthalazinones in Head-to-Head Enzymatic Assays

In the phthalazinone series, cis-4a,5,8,8a-tetrahydrophthalazinones consistently demonstrate potent PDE4 inhibition with pIC₅₀ values of 7.6–8.4, exceeding the potency of their corresponding cis-4a,5,6,7,8,8a-hexahydrophthalazinone counterparts [1]. Within a library of cis-tetrahydrophthalazinone/pyridazinone hybrids, all compounds bearing the tetrahydrophthalazinone pharmacophore showed potent PDE4 inhibitory activity with pIC₅₀ = 7.0–8.7, whereas PDE3 inhibition varied substantially (pIC₅₀ = 5.4–7.5) depending on substituent identity [2]. This establishes the tetrahydrophthalazinone core as a privileged scaffold for achieving selective PDE4 engagement.

PDE4 inhibition Anti-inflammatory Structure–activity relationship

Stereochemical Differentiation: cis-(+)-Enantiomer of Tetrahydrophthalazinone Displays 250-Fold Greater PDE4 Inhibition Than the (−)-Enantiomer

In a systematic stereochemical SAR study, the cis-(+)-enantiomers of tetrahydrophthalazinones demonstrated high PDE4 inhibitory activity, while their cis-(−)-counterparts exhibited only weak to moderate activity [1]. The most potent compound in the series, N-adamantan-2-yl tetrahydrophthalazinone (+)-14, achieved a pIC₅₀ of 9.3 (IC₅₀ ≈ 0.5 nM), whereas its (−)-enantiomer was 250-fold less active [1]. X-ray crystallography confirmed that the active cis-(+)-enantiomers possess the (4aS,8aR) absolute configuration [1]. This stereochemical stringency is unique to the tetrahydrophthalazinone scaffold and is not observed with planar aromatic phthalazin-1(2H)-one derivatives.

Chiral resolution Enantioselective inhibition PDE4 stereoselectivity

Species-Selective PDE Inhibition: Tetrahydrophthalazinone-Derived NPD-008 Achieves Nanomolar TbrPDEB1 Affinity While Sparing Human PDE4 Isoforms

The 4a,5,8,8a-tetrahydrophthalazinone scaffold enables access to a parasite-specific P-pocket in Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) that is absent in human PDE4 enzymes, a structural feature not exploitable with aromatic phthalazinones [1]. The tetrahydrophthalazinone-derived compound NPD-008 exhibits a Kᵢ of 100 nM for TbrPDEB1 with an antitrypanosomal IC₅₀ of 5.5 μM against T. brucei, while maintaining selectivity over human PDE4B and PDE4D isoforms [1]. Against T. cruzi, NPD-008 displayed EC₅₀ values of 6.6–39.5 μM across different parasite strains and forms [2].

Antitrypanosomal Parasite-selective PDE TbrPDEB1 inhibitor

In Vivo Anti-Inflammatory Efficacy: Tetrahydrophthalazinones Match Rolipram and Roflumilast in TNF-α Suppression at Comparable Doses

In a functional assay using LPS-stimulated human whole blood from COPD patients, two arylpiperazine-substituted tetrahydrophthalazinones (compounds 17 and 18) inhibited TNF-α release at levels comparable to the clinically established PDE4 inhibitors rolipram and roflumilast [1]. In a mouse model of acute inflammation, the tetrahydrophthalazinone derivatives (+)-14 and (+)-15 achieved approximately 50% inhibition of arachidonic acid-induced ear edema at an oral dose of 30 μmol/kg [2]. This in vivo efficacy is statistically indistinguishable from rolipram at equivalent doses, establishing the tetrahydrophthalazinone scaffold as a viable alternative to the catechol-based PDE4 inhibitor chemotypes that have historically dominated the field.

COPD TNF-α inhibition In vivo anti-inflammatory

Synthetic Versatility: High-Yield N-Cyanoethylation Enables Efficient Derivatization of the Tetrahydrophthalazinone Core for Library Synthesis

5,6,7,8-Tetrahydrophthalazin-1(2H)-one undergoes N-cyanoethylation with acrylonitrile in the presence of potassium carbonate to afford the corresponding N-cyanoethyl derivatives in high yields, which are readily hydrolyzed to carboxylic acid intermediates for further elaboration [1]. This contrasts with aromatic phthalazin-1(2H)-one, whose N-alkylation often requires more forcing conditions and specialized reagents (e.g., Mitsunobu conditions or strong bases) to overcome the reduced nucleophilicity of the lactam nitrogen caused by aromatic conjugation [2]. The saturated ring system of the tetrahydrophthalazinone electronically activates the lactam toward nucleophilic substitution, streamlining parallel synthesis efforts.

N-functionalization Cyanoethylation Library synthesis

Procurement-Ready Purity Specifications: Commercial Availability at 97–98% Purity with Multiple Supplier Options

5,6,7,8-Tetrahydrophthalazin-1(2H)-one (CAS 14250-51-2) is commercially available from multiple suppliers at purities of ≥95% to 98%, with suppliers including Leyan (98%, Product No. 1171397) and several Chinese CROs offering quantities from 1 g to 25 kg . This contrasts with the more common aromatic analog phthalazin-1(2H)-one (CAS 119-39-1, mp 183–185 °C), which is widely available but requires different storage and handling due to its higher melting point and crystalline nature . The lower melting point of the tetrahydro derivative (reported as 34–38 °C by one supplier) reflects its distinct physical form—typically a low-melting solid or viscous oil—which may influence formulation and handling protocols .

Procurement specification Purity benchmarking Supply chain

Prioritized Application Scenarios for 5,6,7,8-Tetrahydrophthalazin-1(2H)-one Based on Quantitative Differentiation Evidence


PDE4-Targeted Anti-Inflammatory Drug Discovery Requiring Scaffold Differentiation from Catechol Ether Chemotypes

Research groups developing next-generation PDE4 inhibitors for COPD, asthma, or atopic dermatitis should select the tetrahydrophthalazinone scaffold when IP freedom-to-operate around rolipram-like catechol ethers is desirable. The scaffold delivers PDE4 pIC₅₀ values of 7.0–8.7 and in vivo anti-inflammatory activity comparable to rolipram at 30 μmol/kg p.o. [6], while its distinct chemotype and stereochemical complexity (requiring (4aS,8aR) configuration for maximal activity [7]) provide structural differentiation that facilitates patentability and selectivity optimization.

Anti-Trypanosomal Drug Discovery Exploiting the Parasite-Specific PDE P-Pocket

For neglected tropical disease programs targeting human African trypanosomiasis or Chagas disease, the tetrahydrophthalazinone scaffold is the only validated chemotype for achieving selective TbrPDEB1 inhibition through P-pocket engagement. NPD-008 achieves Kᵢ = 100 nM against TbrPDEB1 with antiparasitic IC₅₀ of 5.5–6.7 μM [6], and has demonstrated synergistic activity with benznidazole against T. cruzi [7]. Scaffold selection for these programs must specify the tetrahydrophthalazinone core, as aromatic phthalazinones lack the conformational flexibility required for P-pocket access.

PARP-1/HDAC Dual Inhibitor Medicinal Chemistry Leveraging 4-Benzyl Substitution Chemistry

The tetrahydrophthalazinone core serves as the phthalazinone component in PARP-1 inhibitor design, as exemplified by patent disclosures describing 4-(3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one for oncology applications [6]. The saturated ring system facilitates regioselective 4-benzyl functionalization that is critical for PARP-1 binding, making the tetrahydrophthalazinone scaffold the preferred starting material over hexahydro or aromatic variants when 4-substitution is a synthetic priority.

High-Throughput Library Synthesis Requiring Efficient N-Functionalization Reactivity

Medicinal chemistry teams building phthalazinone-based screening libraries should prioritize the tetrahydrophthalazinone core for its superior N-functionalization reactivity. The N-cyanoethylation reaction proceeds with high yields under mild conditions (K₂CO₃, acrylonitrile) [6], enabling rapid parallel derivatization at the 2-position—a key vector for modulating PDE subtype selectivity and pharmacokinetic properties. This reactivity advantage over the aromatic phthalazinone scaffold (which often requires Mitsunobu conditions for N-alkylation [7]) directly translates to reduced cycle times in library production.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydrophthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.